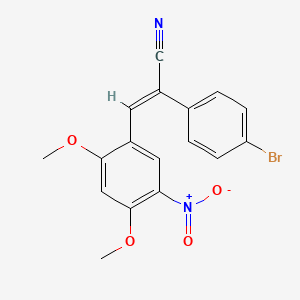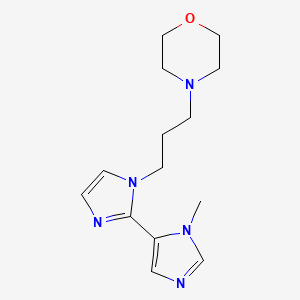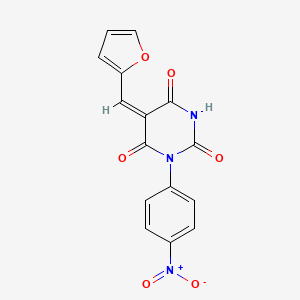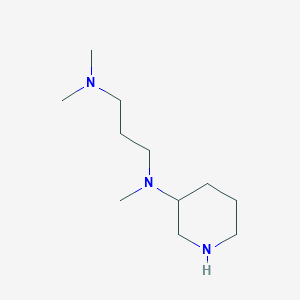
2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile, also known as BDMAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of material science, medicinal chemistry, and organic synthesis. BDMAN is a yellow crystalline solid with a molecular weight of 396.2 g/mol and a melting point of 171-173°C.
科学的研究の応用
2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been used in a variety of scientific research applications, including as a fluorescent probe for detecting metal ions, as a building block for the synthesis of organic materials, and as a potential anticancer agent. In one study, 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile was used as a fluorescent probe for detecting copper ions in living cells, demonstrating its potential for use in biological imaging. In another study, 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile was used as a building block for the synthesis of a new type of organic material with potential applications in optoelectronics.
作用機序
The mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, which is necessary for cell division. This mechanism is similar to that of other anticancer agents, such as paclitaxel and vinblastine. 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been shown to have cytotoxic effects on a variety of cancer cell lines, including ovarian, breast, and lung cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammation. However, the biochemical and physiological effects of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile on normal cells and tissues are not well understood.
実験室実験の利点と制限
One advantage of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. It also has potential applications in a variety of fields, including material science, medicinal chemistry, and organic synthesis. However, one limitation of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is its cytotoxicity, which limits its use in certain types of experiments. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and tissues.
将来の方向性
There are several potential future directions for research on 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile. One area of interest is the development of new anticancer agents based on the structure of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile. Another area of interest is the use of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile as a building block for the synthesis of new types of organic materials with potential applications in optoelectronics and other fields. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile, which could lead to new insights into its potential applications.
合成法
The synthesis of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile involves the reaction between 2,4-dimethoxy-5-nitrobenzaldehyde and 4-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The reaction is catalyzed by palladium acetate and triphenylphosphine, and the product is purified by recrystallization from ethanol. The yield of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is typically around 65-70%.
特性
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4/c1-23-16-9-17(24-2)15(20(21)22)8-12(16)7-13(10-19)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQPCMOJVHISRA-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)Br)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)Br)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5493144.png)
![6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5493159.png)
![N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5493165.png)

![4-methoxy-3-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5493196.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5493197.png)



![4-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azetidin-3-yl]morpholine](/img/structure/B5493221.png)
![1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone hydrobromide hydrate](/img/structure/B5493229.png)
![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5493236.png)
![4-allyl-4-methoxy-1-{[5-(phenoxymethyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B5493239.png)
![2-cyclohexyl-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5493245.png)